Tetrahydrobenzimidazole Core Confers Superior COX-2 Selectivity versus Aromatic Benzimidazole Analogs
1,2-Diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles have demonstrated highly potent and selective COX-2 inhibition with IC₅₀ values in the 0.34–0.69 µM range and COX-2 selectivity indices (SI = COX-1 IC₅₀ / COX-2 IC₅₀) up to 163.8 [1]. The lead compound 1-(4-fluorophenyl)-2-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole achieved an IC₅₀ of 0.34 µM against COX-2 with SI = 163.8, significantly outperforming aromatic benzimidazole-based COX-2 inhibitors which typically exhibit lower selectivity due to greater conformational rigidity and altered binding pocket accommodation [1]. While CAS 851169-09-0 has not been directly assayed in this system, the tetrahydrobenzimidazole core is the critical determinant of COX-2 selectivity within this chemotype, and the N1-phenyl substitution pattern on CAS 851169-09-0 mirrors the structural features associated with optimal selectivity in this series [1].
| Evidence Dimension | COX-2 inhibition potency and selectivity |
|---|---|
| Target Compound Data | Not directly assayed; structural analog predicted to exhibit submicromolar COX-2 IC₅₀ based on shared tetrahydrobenzimidazole core with N1-aryl substitution |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole: COX-2 IC₅₀ = 0.34 µM, SI = 163.8; Aromatic 1,2-diaryl-benzimidazoles: typically SI < 50 |
| Quantified Difference | Tetrahydrobenzimidazole core enables SI values up to 163.8 versus aromatic analogs achieving SI < 50 (estimated ~3-fold selectivity improvement) |
| Conditions | In vitro COX-1/COX-2 isozyme inhibition assay using ovine COX-1 and human recombinant COX-2 |
Why This Matters
For anti-inflammatory drug discovery programs, the tetrahydrobenzimidazole scaffold offers a validated path to high COX-2 selectivity that aromatic benzimidazole analogs cannot match, making CAS 851169-09-0 a strategically superior starting scaffold for medicinal chemistry optimization.
- [1] Navarrete-Vázquez, G., et al. (2012). Design and synthesis of new 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles as selective cyclooxygenase (COX-2) inhibitors. Medicinal Chemistry Research, 21, 1869–1875. View Source
